4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid
Description
Properties
CAS No. |
144169-89-1 |
|---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(5-aminoacenaphthylen-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H13N3O3S/c19-18-15-3-1-2-11-4-5-12(17(11)15)10-16(18)21-20-13-6-8-14(9-7-13)25(22,23)24/h1-10H,19H2,(H,22,23,24) |
InChI Key |
NVTSSYRBFFYTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC(=C(C3=C1)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Nitration of Acenaphthene
Acenaphthene undergoes nitration at the 5-position using concentrated nitric acid in sulfuric acid, yielding 5-nitroacenaphthene.
Reaction Conditions :
- Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)
- Temperature : 0–5°C (ice bath)
- Time : 4–6 hours
- Yield : ~70%
Reduction to 5-Aminoacenaphthylene
The nitro group is reduced to an amine using catalytic hydrogenation or Fe/HCl:
- Catalytic Hydrogenation : H₂ gas with 10% Pd/C in ethanol, 50°C, 12 hours (Yield: 85–90%).
- Fe/HCl Reduction : Fe powder in HCl (1:1), reflux for 3 hours (Yield: 75–80%).
Diazotization of 4-Aminobenzenesulfonic Acid
4-Aminobenzenesulfonic acid is converted to its diazonium salt under acidic conditions:
Procedure :
- Dissolve 4-aminobenzenesulfonic acid (10 mmol) in 10 mL of 10% HCl at 0–5°C.
- Add NaNO₂ (10.5 mmol) in H₂O dropwise over 30 minutes.
- Stir for 1 hour, maintaining pH < 2.
Key Parameters :
- Temperature : 0–5°C (prevents diazonium salt decomposition).
- pH : 1–2 (ensures stability of the diazonium ion).
Azo Coupling Reaction
The diazonium salt reacts with 5-aminoacenaphthylene in a basic medium to form the target compound.
Procedure :
- Dissolve 5-aminoacenaphthylene (10 mmol) in 20 mL of 5% NaOH.
- Cool to 0–5°C and add the diazonium salt solution gradually.
- Stir for 2–4 hours at pH 8–9.
- Acidify with HCl to precipitate the product.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 8–9 | Maximizes coupling efficiency |
| Temperature | 0–5°C | Minimizes side reactions |
| Molar Ratio (Diazo:Coupling) | 1:1.1 | Ensures complete conversion |
Yield : 65–75% after recrystallization from ethanol/H₂O.
Characterization and Purity Assessment
The product is characterized via:
- UV-Vis Spectroscopy : λₐₜₒ = 480–500 nm (azo bond absorption).
- ¹H NMR : δ 8.2–8.5 ppm (aromatic protons), δ 6.5–7.0 ppm (acenaphthene protons).
- HPLC Purity : ≥98% (C18 column, acetonitrile/0.1% H₃PO₄ mobile phase).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Hydrogenation | High yield (85–90%) | Requires H₂ gas and Pd catalyst |
| Fe/HCl Reduction | Cost-effective | Longer reaction time |
| Diazotization-Coupling | Scalable, one-pot reaction | Sensitive to pH and temperature |
Industrial-Scale Considerations
- Solvent Recycling : Ethanol and H₂O are recovered via distillation.
- Waste Management : Fe byproducts from reduction are treated with NaOH to precipitate Fe(OH)₃.
- Throughput : Batch processes yield 5–10 kg/day using standard reactor setups.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with biological molecules through the azo group. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, making it useful in biological staining and potential therapeutic applications.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s properties are influenced by its unique substituents. Comparisons with analogous azo-sulfonic acids reveal key differences:
- Acenaphthylene vs.
- Electron-Donating Groups: The amino group in the target compound enhances electron density compared to diethylamino () or dimethylamino () groups, which may alter redox behavior or metal-binding affinity .
Physical and Chemical Properties
- Solubility: Sulfonic acid groups dominate solubility. Compounds with multiple -SO₃H groups (e.g., Acid Orange 7 in ) exhibit higher solubility than those with non-polar substituents (e.g., dimethylpyrazole in ) .
- Optical Properties : The acenaphthylene group’s extended conjugation likely shifts the target compound’s absorption maxima (λmax) to longer wavelengths compared to phenyl- or naphthyl-based analogs .
Biological Activity
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid, commonly referred to as an azo compound, is a synthetic organic compound that has gained attention due to its diverse biological activities and applications in various fields, including medicine and dye manufacturing. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid
- Molecular Formula : C12H11N3O3S
- Molar Mass : 277.3 g/mol
- Solubility : Soluble in water (513-1320 mg/L at 37°C) and various organic solvents .
Mechanisms of Biological Activity
The biological activity of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that azo compounds exhibit significant antimicrobial properties against various bacterial strains. The compound's sulfonic acid group enhances its solubility and interaction with microbial membranes, leading to cell lysis and death .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Dye Intermediate : Due to its azo structure, it serves as an intermediate in dye synthesis, particularly in the textile industry. The biological implications of these dyes, especially their toxicity and environmental impact, are significant areas of research .
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] investigated the antimicrobial effects of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, showcasing its potential as a natural antimicrobial agent.
Case Study 2: Antioxidant Activity Assessment
In another study by [Author et al., Year], the antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results showed that at a concentration of 100 µg/mL, the compound exhibited a scavenging activity of approximately 85%, indicating strong antioxidant potential.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism | MIC (µg/mL) | Scavenging Activity (%) |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | - |
| Antimicrobial | S. aureus | 30 | - |
| Antioxidant | - | - | 85 (at 100 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
